molecular formula C21H26Cl2O4 B128579 Dichlorisone CAS No. 7008-26-6

Dichlorisone

Cat. No. B128579
CAS RN: 7008-26-6
M. Wt: 413.3 g/mol
InChI Key: CZJXBZPJABCCRQ-BULBTXNYSA-N
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Description

The term "Dichlorisone" does not directly appear in the provided papers, but we can infer that it may refer to a dichlorinated organic compound based on the context of dichlorinated compounds discussed in the papers. For instance, the synthesis of dichlorotetrasulfane is reported, which involves the chlorination of cyclo-hexasulfur . Additionally, dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) compounds are synthesized and characterized, indicating the presence of dichloro groups in coordination compounds . Furthermore, compounds with dichloropyrrole units have been synthesized, showcasing the versatility of dichlorinated compounds in forming supramolecular structures .

Synthesis Analysis

The synthesis of dichlorinated compounds is highlighted in the papers. For example, dichlorotetrasulfane is synthesized through the chlorination of cyclo-hexasulfur, which also yields S(2)Cl(2) as a byproduct . This process is a part of a novel synthesis route that leads to the formation of S(6)(CN)(2) through the reaction with Hg(SCN)(2). In another study, dichloro metal(II) compounds are synthesized with metals such as Mn, Co, and Ni, indicating the utility of dichloro groups in the formation of coordination compounds . These syntheses involve careful control of reaction conditions and the use of specific reagents to achieve the desired dichlorinated products.

Molecular Structure Analysis

The molecular structure of dichlorinated compounds is determined using X-ray diffraction analysis. For instance, the molecular parameters of S(6)(CN)(2), such as bond lengths and valence angles, are determined, revealing nonhelical chainlike molecules . Similarly, the molecular structure of dichloro metal(II) complexes is elucidated, showing that these molecules arrange themselves in infinite hydrogen-bonded 3D supramolecular structures, which are further stabilized by weak intermolecular π…π interactions . These structures are supported by density functional theory (DFT) and ab initio molecular orbital (MO) calculations, which provide insights into the electronic properties and stability of the complexes.

Chemical Reactions Analysis

The reactivity of dichlorinated compounds is explored through various chemical reactions. S(6)(CN)(2) reacts with titanocene pentasulfide to yield S(9) and titanocene diisothiocyanate, demonstrating the potential for further chemical transformations . The dichloro metal(II) complexes exhibit different spin states and isomers, which are supported by experimental measurements and DFT results, indicating the influence of dichloro groups on the electronic properties of the complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorinated compounds are inferred from their molecular structures and reactivity. The average SS bond lengths in S(6)(CN)(2) and alpha-S(9) are consistent with single-bond values observed in other sulfur compounds, suggesting a degree of stability in these bonds . The spin states of the dichloro metal(II) complexes affect their magnetic properties, with high spin states for Mn and lower spin states for Co and Ni complexes . These properties are crucial for understanding the behavior of dichlorinated compounds in various environments and applications.

Scientific Research Applications

  • Use in Pest Control in Food Storage :

    • Dichlorvos, a related compound, has been studied for its effectiveness in pest control within food storage areas. It was found to be a safe and effective space treatment against insects like Tribolium confusum and larvae of Attagenus megatoma in food storage areas. Its application as a vapor in warehouses containing packaged foods did not leave significant residues on the commodities (Gillenwater et al., 1971).
  • Human Health Effects :

    • Dichloromethane, another related compound, has been associated with potential health effects such as hepatotoxicity, neurological effects, and carcinogenicity in humans. It is classified as likely to be carcinogenic based on evidence from animal studies (Schlosser et al., 2014).
  • Treatment of Congenital Lactic Acidosis :

    • Dichloroacetate has been researched for its role in treating children with congenital lactic acidosis. Long-term administration was generally well tolerated, with some indication of peripheral neuropathy, which could be due to the drug or progression of the underlying disease (Stacpoole et al., 2008).
  • Environmental and Health Concerns :

    • Dichlorophene, another related compound, has shown genotoxic and immunotoxic effects in animal studies. It is used as a fungicide and bactericide but has raised concerns due to its impact on DNA and immune system cells in studies on rats (Lone et al., 2017).
  • Pesticide Toxicology Trends :

    • Research trends in the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, have been reviewed. The focus has been on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species (Zuanazzi et al., 2020).

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O4/c1-18-7-5-13(25)9-12(18)3-4-15-14-6-8-20(27,17(26)11-24)19(14,2)10-16(22)21(15,18)23/h5,7,9,14-16,24,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJXBZPJABCCRQ-BULBTXNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220353
Record name Dichlorisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorisone

CAS RN

7008-26-6
Record name Dichlorisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7008-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorisone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW2MRV3OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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